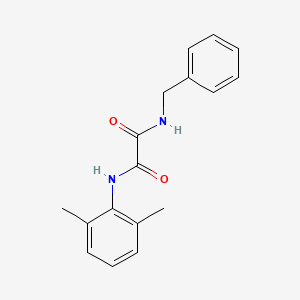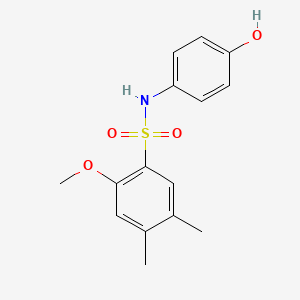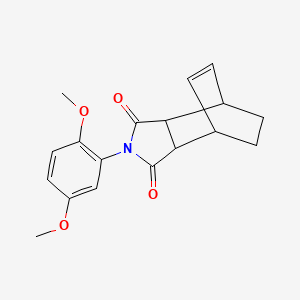
N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE: is an organic compound with the molecular formula C18H20N2O. It is known for its applications in organic synthesis and as an intermediate in pharmaceutical research. This compound is characterized by its benzyl and dimethylphenyl groups attached to an ethanediamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of benzylamine with 2,6-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dimethylphenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Compounds with substituted benzyl or dimethylphenyl groups.
Aplicaciones Científicas De Investigación
Chemistry: N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a potential ligand in receptor binding studies.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparación Con Compuestos Similares
- N-BENZYL-N-(2,4-DIMETHYLPHENYL)ETHANEDIAMIDE
- N-BENZYL-N-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE
- N-BENZYL-N-(2,6-DIMETHYLPHENYL)OXALAMIDE
Comparison: N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
N-benzyl-N'-(2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-6-8-13(2)15(12)19-17(21)16(20)18-11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXDKMWQUKTITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5074882.png)
![N-(4-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B5074888.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5074913.png)
![2-(3-cyclopropyl-1-phenylpropyl)sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5074921.png)
![N-(4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}phenyl)acetamide](/img/structure/B5074926.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B5074934.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5074948.png)
![methyl 1-{[6-oxo-1-(3-phenylpropyl)-3-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5074958.png)

![2-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5074966.png)

methanone](/img/structure/B5074978.png)
